molecular formula C12H7ClN4OS B8677797 2-Benzoylamino-7-chlorothiazolo[5,4-d]pyrimidine

2-Benzoylamino-7-chlorothiazolo[5,4-d]pyrimidine

Cat. No. B8677797
M. Wt: 290.73 g/mol
InChI Key: UMGRVNKOCAXERC-UHFFFAOYSA-N
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Patent
US07947692B2

Procedure details

A mixture of 5-amino-4,6-dichloro-pyrimidine (5.0 g, 30.49 mmol) in acetone (30 mL) at 25° C. was treated with benzoyl isothiocyanate (5.5 g, 33.54 mmol). The mixture was stirred at reflux for 6 h and then was cooled to 25° C. The resulting solids were collected by filtration, washed with acetone and petroleum ether and dried in vacuo to afford N-(7-chloro-thiazolo[5,4-d]pyrimidin-2-yl)-benzamide (7.87 g, 79%) as an off-white solid. The NMR spectrum obtained on the sample is compatible with its structure.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[N:6][C:7]=1Cl.[C:10]([N:18]=[C:19]=[S:20])(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CC(C)=O>[Cl:9][C:3]1[C:2]2[N:1]=[C:19]([NH:18][C:10](=[O:17])[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=3)[S:20][C:7]=2[N:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C(=NC=NC1Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
WASH
Type
WASH
Details
washed with acetone and petroleum ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC(=N2)NC(C2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.87 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.